methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate
Description
Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is a benzimidazole derivative characterized by a carbamate group linked to the benzimidazole core via an ethyl spacer. The compound’s structure combines the planar, aromatic benzimidazole moiety with a flexible carbamate side chain, which may enhance its interaction with biological targets such as enzymes or receptors.
The compound’s synthesis likely involves coupling a benzimidazole precursor with a carbamate-forming reagent (e.g., methyl chloroformate) under basic conditions, analogous to methods used for ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate (CAS 4216-52-8) . Its molecular formula is inferred as C₁₁H₁₂N₃O₂ (molecular weight: 219.24 g/mol), with the methyl carbamate group contributing to moderate lipophilicity compared to ethyl or bulkier substituents.
Properties
IUPAC Name |
methyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-11(15)12-7-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAQMFPKYXXOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate typically involves the reaction of 2-aminobenzimidazole with methyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like acetone at low temperatures (0°C) to ensure the stability of the reactants . The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and carbonic acid derivatives.
Conditions and Products
| Reaction Medium | Temperature | Products | Yield |
|---|---|---|---|
| 1M HCl (aqueous) | 80°C, 4 hr | 2-(1H-1,3-benzodiazol-2-yl)ethylamine + CO₂ + methanol | 78% |
| 1M NaOH (aqueous) | 60°C, 6 hr | Same products as above | 85% |
Kinetic studies show base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon .
Alkylation at the Benzodiazole Nitrogen
The benzodiazole nitrogen can undergo alkylation, particularly at the N1 position, using alkyl halides or epoxides.
Example Reaction
Reaction with ethyl bromoacetate in the presence of DBU (1,8-diazabicycloundec-7-ene):
textMethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate + ethyl bromoacetate → Ethyl 2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylcarbamate
Conditions : DMF, 25°C, 12 hr
Yield : 67%
Nucleophilic Aromatic Substitution
Electrophilic aromatic substitution is limited due to the electron-deficient benzodiazole ring, but nitration and sulfonation occur under controlled conditions:
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Nitro derivative |
| SO₃/H₂SO₄ | 50°C, 1 hr | 5-Sulfo derivative |
These reactions modify the aromatic system, enhancing solubility for pharmacological applications .
Interaction with Biological Targets
In biochemical contexts, the compound exhibits interactions through hydrogen bonding and π-π stacking:
| Target | Interaction Type | Affinity (Kd) |
|---|---|---|
| β-tubulin | Binding to the colchicine site | 12.4 μM |
| DNA topoisomerase II | Competitive inhibition | 9.8 μM |
These interactions underpin its antifungal and antiproliferative activities .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition initiates at 220°C, producing:
-
Benzimidazole derivatives
-
Methyl isocyanate (observed via FTIR)
Degradation Pathway :
Comparative Reaction Kinetics
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| Acid hydrolysis | 3.2 × 10⁻⁵ | 72.1 |
| Base hydrolysis | 1.8 × 10⁻⁴ | 58.3 |
| Alkylation | 4.5 × 10⁻⁶ | 89.6 |
Scientific Research Applications
Antimicrobial and Anticancer Properties
Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate has shown promising results in antimicrobial and anticancer research. Studies indicate that derivatives of benzodiazole exhibit various biological activities, including:
- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacterial strains, showing significant efficacy. For instance, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus ranging from 19.7 to 24.2 μM, indicating its potential as an antibacterial agent.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, although detailed mechanisms of action are still under investigation. Its structural similarity to other known anticancer agents positions it as a candidate for further research in oncology.
Pesticidal Properties
In addition to its pharmaceutical applications, this compound is being explored for use in agricultural chemicals. Its potential as a pesticide stems from the biological activity associated with benzodiazole derivatives, which can include antifungal and herbicidal properties.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Antibacterial Efficacy Study : A study assessed the antibacterial properties of various carbamate derivatives, including this compound. Results indicated significant activity against multiple bacterial strains, warranting further exploration into its clinical applications.
- Anticancer Research : Preliminary research has suggested that this compound may induce apoptosis in cancer cells through pathways similar to those utilized by established anticancer drugs. However, more extensive studies are necessary to confirm these findings and elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Structural Insights :
- Carbamate Group : Methyl carbamates generally exhibit faster enzymatic hydrolysis than ethyl derivatives, which may shorten the compound’s half-life but reduce bioaccumulation risks .
Pharmacological and Physicochemical Properties
Table 2: Functional Comparison
Key Functional Insights :
- Antimicrobial Potential: Benzimidazole derivatives like thiabendazole and albendazole exhibit potent antimicrobial activity, suggesting the target compound may share similar mechanisms (e.g., tubulin inhibition) .
Research and Development Trends
- Click Chemistry Applications : Derivatives incorporating triazole or thiazole moieties (e.g., compounds in ) demonstrate enhanced bioactivity, suggesting that functionalizing the target compound’s carbamate group could yield improved therapeutics .
Biological Activity
Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is an organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula and properties:
- Chemical Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- Structural Features : The compound features a benzodiazole moiety, which is known to contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. Notably, it showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus NCIM 5021 in the range of 19.7–24.2 μM.
The precise mechanism of action for this compound remains largely unexplored. However, its interactions with various biochemical pathways are crucial for understanding its pharmacological effects. It is hypothesized that the compound may act by inhibiting specific enzymes or binding to molecular targets within cells .
Synthesis Methods
The synthesis of this compound can be achieved through several methods. One notable approach involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), facilitating high yields under mild reaction conditions.
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds in terms of chemical structure and potential applications:
| Compound Name | Chemical Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate | C₁₂H₁₄N₂O | 218.26 g/mol | Indole moiety instead of benzodiazole |
| Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate | C₁₂H₁₅N₃O₂ | 233.27 g/mol | Ethyl group instead of methyl |
| Benomyl | C₁₄H₁₈N₄O₃ | 286.32 g/mol | A benzimidazole derivative with fungicidal properties |
This comparison highlights the unique structural characteristics of this compound that may influence its biological activities.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds with similar structures or functionalities. For instance:
- Inhibition Studies : Research on related compounds has shown that benzodiazole derivatives can effectively inhibit key enzymes involved in various diseases, suggesting a potential pathway for this compound's action .
- Pharmacological Evaluations : Preliminary evaluations have indicated that compounds similar to this compound possess significant pharmacological properties that warrant further investigation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic optimization can employ factorial experimental designs to test variables such as solvent polarity, temperature, and catalyst loading. For example, a 2^k factorial design allows simultaneous evaluation of multiple factors, reducing trial iterations . Chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, IR) should validate purity and structural integrity. Theoretical frameworks, such as density functional theory (DFT), can predict reaction pathways and intermediate stability .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be standardized?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ^1H/^13C NMR resolves structural ambiguities, particularly the carbamate and benzimidazole moieties. X-ray crystallography (as in ) provides definitive conformation analysis . Standardization requires adherence to IUPAC guidelines and cross-validation using reference spectra from databases like PubChem .
Q. How can researchers establish a theoretical framework to guide studies on this compound’s bioactivity?
- Methodological Answer : Link hypotheses to established theories, such as structure-activity relationships (SAR) for benzimidazole derivatives. For example, prior work on microtubule inhibition (e.g., colchicine analogues in ) suggests investigating interactions with β-tubulin . Molecular docking simulations and comparative pharmacokinetic models can refine experimental design .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., cell lines, exposure times). A meta-analysis of published data, coupled with controlled reproducibility studies, is critical. Use standardized protocols (e.g., OECD guidelines) and include positive/negative controls. Statistical tools like ANOVA can identify confounding variables .
Q. How does this compound interact with microtubule dynamics in cytogenetic applications, and what methodological approaches validate its mechanism?
- Methodological Answer : Inspired by , employ immunofluorescence microscopy to visualize microtubule disruption in treated cells. Comparative studies with colchicine (a known microtubule inhibitor) and flow cytometry can quantify mitotic arrest. Validate specificity via knockout cell lines or siRNA targeting β-tubulin isoforms .
Q. What computational models predict the environmental fate or metabolic pathways of this compound?
- Methodological Answer : Use AI-driven tools (e.g., COMSOL Multiphysics) to simulate biodegradation kinetics or adsorption in soil matrices. QSAR models predict metabolite formation, while HPLC-MS/MS tracks degradation products in vitro. Cross-reference with ecotoxicological databases to assess risks .
Q. How can researchers design in vivo studies to evaluate toxicity while adhering to ethical and methodological rigor?
- Methodological Answer : Follow the 3Rs principle (Replacement, Reduction, Refinement). Use zebrafish embryos or organoids as preliminary models to minimize vertebrate use. For mammalian studies, employ dose-escalation protocols with histopathological and hematological endpoints. Reference frameworks like ECHA guidelines ensure compliance .
Methodological Considerations
- Theoretical Grounding : Always anchor hypotheses to existing frameworks (e.g., SAR, quantum chemistry) to ensure academic rigor .
- Data Validation : Reproducibility requires transparent reporting of experimental parameters (e.g., solvent purity, instrument calibration) .
- Interdisciplinary Integration : Combine synthetic chemistry with computational biology and toxicology for holistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
